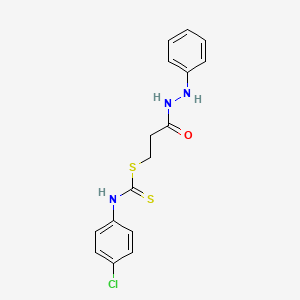
3-Oxo-3-(2-phenylhydrazinyl)propyl (4-chlorophenyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an anilinocarbamoyl group, an ethylsulfanyl linkage, and a chlorophenyl methanethioamide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new synthetic pathways and applications.
Vorbereitungsmethoden
The synthesis of 1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the anilinocarbamoyl intermediate: This step involves the reaction of aniline with a suitable carbamoyl chloride under controlled conditions to form the anilinocarbamoyl intermediate.
Introduction of the ethylsulfanyl group: The intermediate is then reacted with an ethylsulfanyl reagent, such as ethylthiol, in the presence of a base to introduce the ethylsulfanyl group.
Coupling with 4-chlorophenyl methanethioamide: The final step involves coupling the ethylsulfanyl intermediate with 4-chlorophenyl methanethioamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Analyse Chemischer Reaktionen
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide can be compared with similar compounds such as:
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-fluorophenyl)methanethioamide: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-bromophenyl)methanethioamide:
The uniqueness of 1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
77052-75-6 |
|---|---|
Molekularformel |
C16H16ClN3OS2 |
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
[3-oxo-3-(2-phenylhydrazinyl)propyl] N-(4-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C16H16ClN3OS2/c17-12-6-8-13(9-7-12)18-16(22)23-11-10-15(21)20-19-14-4-2-1-3-5-14/h1-9,19H,10-11H2,(H,18,22)(H,20,21) |
InChI-Schlüssel |
MWEHUOMLXUESHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNC(=O)CCSC(=S)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















